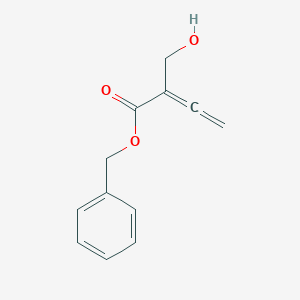
Benzyl 2-(hydroxymethyl)buta-2,3-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(hydroxymethyl)buta-2,3-dienoate is an organic compound known for its unique structure and reactivity It is characterized by the presence of a benzyl group attached to a buta-2,3-dienoate moiety, which includes a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl 2-(hydroxymethyl)buta-2,3-dienoate can be synthesized through a variety of methods. One common approach involves the reaction of benzyl alcohol with buta-2,3-dienoic acid under esterification conditions. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-(hydroxymethyl)buta-2,3-dienoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The double bonds in the buta-2,3-dienoate moiety can be reduced to form saturated compounds.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl 2-(carboxymethyl)buta-2,3-dienoate, while reduction can produce benzyl butanoate derivatives.
Applications De Recherche Scientifique
Benzyl 2-(hydroxymethyl)buta-2,3-dienoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and can be used in various organic transformations.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Benzyl 2-(hydroxymethyl)buta-2,3-dienoate exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxymethyl group is converted to a carboxyl group through the transfer of electrons. The molecular targets and pathways involved in these reactions are typically related to the functional groups present in the compound and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,3-butadienoate: Similar structure but with a methyl group instead of a benzyl group.
Ethyl 2,3-butadienoate: Similar structure but with an ethyl group instead of a benzyl group.
Phenyl 2,3-butadienoate: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
Benzyl 2-(hydroxymethyl)buta-2,3-dienoate is unique due to the presence of the benzyl group, which can influence its reactivity and the types of reactions it can undergo. The hydroxymethyl group also adds to its versatility in chemical transformations, making it a valuable compound in organic synthesis.
Propriétés
Formule moléculaire |
C12H12O3 |
|---|---|
Poids moléculaire |
204.22 g/mol |
InChI |
InChI=1S/C12H12O3/c1-2-11(8-13)12(14)15-9-10-6-4-3-5-7-10/h3-7,13H,1,8-9H2 |
Clé InChI |
PYTKRYCAQXMLMW-UHFFFAOYSA-N |
SMILES canonique |
C=C=C(CO)C(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


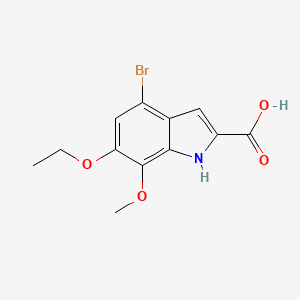

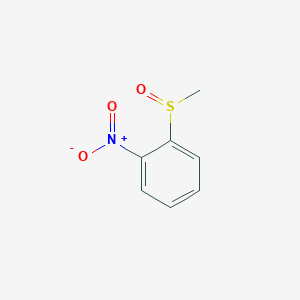
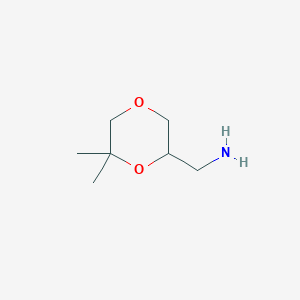
![(1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B13038136.png)
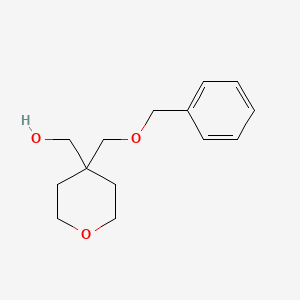
![4,5,11,12,18,19-hexamethoxy-22-methylhexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-2,4,6,9,11,13,16,18,20-nonaene](/img/structure/B13038156.png)

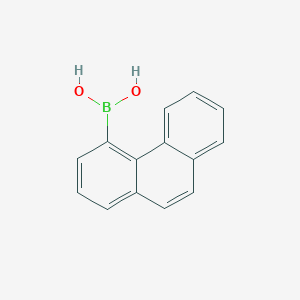
![7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13038168.png)
![2,2'-Methylene-bis(N-(2-[((5-[(dimethylamino)methyl]-2-furanyl)thio)ethyl]-N'-methyl)-2-nitro-1,1'-ethenediamine)](/img/structure/B13038175.png)


![6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13038206.png)
